Isodaphnoretin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

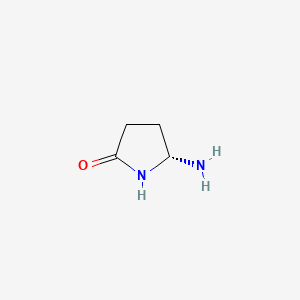

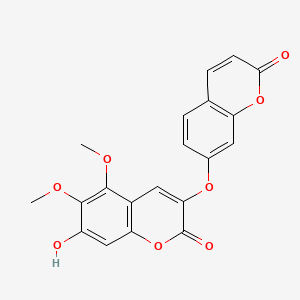

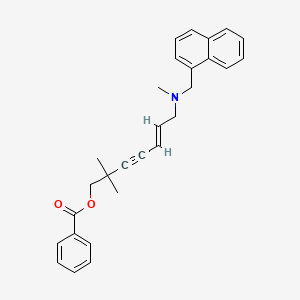

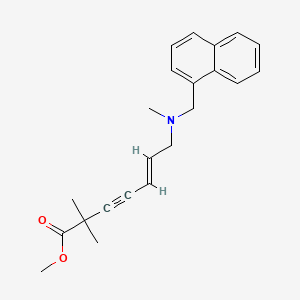

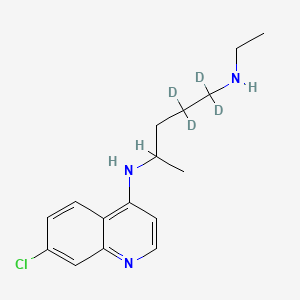

Isodaphnoretin B is a compound that can be isolated from the roots of S. chamaejasme . It is classified as a Phenylpropanoid .

Synthesis Analysis

The synthesis of Isodaphnoretin B involves the use of silica gel column chromatography to isolate the compounds, and spectroscopic techniques such as NMR, UV, IR, MS, and optical rotations for structural elucidation .Molecular Structure Analysis

The molecular structure of Isodaphnoretin B is represented by the formula C20H14O8 . The compound belongs to the class of Phenylpropanoids .Physical And Chemical Properties Analysis

Isodaphnoretin B has a molecular weight of 382.32 . More detailed physical and chemical properties are not specified in the retrieved sources.Aplicaciones Científicas De Investigación

Isodaphnoretin B as a New Bicoumarin Compound : A study identified Isodaphnoretin B as a new bicoumarin compound isolated from the root of Stellera chamaejasme. This discovery was made using silica gel column chromatography and various spectroscopic techniques for structural elucidation (Yang & Chen, 2006).

Isolation and Identification of Isodaphnoretin : Another study focused on the isolation and identification of a new dicoumarin, named isodaphnoretin, from the roots of Daphne genkwa. The structure was established through a combination of spectroscopic analyses (Zheng & Shi, 2004).

Effect of Daphnoretin on Cancer Cells : Though not directly related to Isodaphnoretin B, a study on daphnoretin, another compound from the same plant genus, showed anticancer effects on A549 lung cancer cells. This study observed that daphnoretin inhibited cell proliferation and induced apoptosis through regulation of the B-cell lymphoma-2 gene family (Jiang et al., 2014).

Safety and Hazards

Mecanismo De Acción

Isodaphnoretin B is a natural compound that can be isolated from the roots of Stellera chamaejasme . It belongs to the class of phenylpropanoids and coumarins

Mode of Action

It is known that the compound has some biological activities .

Result of Action

Isodaphnoretin B has been found to exhibit some biological activities . .

Propiedades

IUPAC Name |

7-hydroxy-5,6-dimethoxy-3-(2-oxochromen-7-yl)oxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O8/c1-24-18-12-8-16(20(23)28-15(12)9-13(21)19(18)25-2)26-11-5-3-10-4-6-17(22)27-14(10)7-11/h3-9,21H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKSJYKPMAYMIRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1O)OC(=O)C(=C2)OC3=CC4=C(C=C3)C=CC(=O)O4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is Isodaphnoretin B and where was it discovered?

A1: Isodaphnoretin B is a newly discovered bicoumarin, a type of organic compound formed by the linkage of two coumarin molecules. [] It was isolated from the root of Stellera chamaejasme, a plant known for its medicinal properties. []

Q2: What is the chemical structure of Isodaphnoretin B?

A2: The research paper describes Isodaphnoretin B as 7-hydroxy-5, 6-dimethoxy-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]-2H-1-benzopyran-2-one. [] This detailed chemical name provides insight into the specific arrangement of atoms and functional groups within the molecule.

Q3: What methods were used to characterize Isodaphnoretin B?

A3: The researchers utilized various spectroscopic techniques to determine the structure of Isodaphnoretin B. These techniques included Nuclear Magnetic Resonance (NMR), Ultraviolet-visible (UV) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [] Optical rotation was also employed to understand the compound's interaction with polarized light. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R,4S,8R,10R,14R,17S,18R)-14,17-dihydroxy-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one](/img/structure/B564464.png)

![4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate](/img/structure/B564479.png)